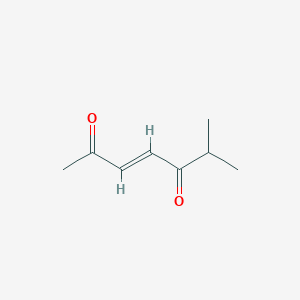
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is an organic compound with the molecular formula C8H12O2. It is a diketone with a double bond, making it an interesting subject for various chemical reactions and applications. This compound is known for its presence in certain natural products and its potential use in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or participate in enzymatic reactions. The compound’s double bond and carbonyl groups allow it to engage in a variety of chemical interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks one of the carbonyl groups.
3-Heptene-2,5-dione: This compound has a similar backbone but does not have the methyl group at the sixth position.
Uniqueness
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is unique due to its combination of a double bond and two carbonyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
156666-85-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
Clave InChI |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES |
CC(C)C(=O)C=CC(=O)C |
SMILES isomérico |
CC(C)C(=O)/C=C/C(=O)C |
SMILES canónico |
CC(C)C(=O)C=CC(=O)C |
Sinónimos |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















